Cas no 6627-65-2 (2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one)
2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one
- 2-amino-4,6-dihydroxy-5-methyl-pyrimidine
- Einecs 229-597-8
- HMS1611G03
- AKOS009143705
- 2-amino-5-methylpyrimidine-4,6-diol
- AKOS001622951
- MFCD00023257
- NSC-60209
- GS-5666
- A8026
- NS00045900
- 4(1H)-Pyrimidinone, 2-amino-6-hydroxy-5-methyl-
- SB55634
- 2-Imino-5-methyl-1,2-dihydropyrimidine-4,6-diol
- NSC60209
- DB-020411
- 2-amino-6-hydroxy-5-methyl-3,4-dihydropyrimidin-4-one
- W-203092
- 2-amino-4-hydroxy-5-methyl-1H-pyrimidin-6-one
- NSC 60209
- 2-Amino-5-methyl-4,6-pyrimidinediol #
- EINECS 259-660-5
- 6-Hydroxy-2-imino-5-methyl-2,3-dihydropyrimidin-4(1h)-one
- SCHEMBL2488690
- H10180
- J-640159
- EN300-1461887
- CS-0280085
- 2-amino-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione
- DTXSID30970823
- J-800162
- STK017813
- 2-Amino-6-hydroxy-5-methylpyrimidin-4(3H)-one
- AC-2392
- Oprea1_306579
- 6627-65-2
- 4(1H)-Pyrimidinone,2-amino-6-hydroxy-5-(1-methylethyl)-(9CI)
- 2-AMINO-6-HYDROXY-5-METHYL-3H-PYRIMIDIN-4-ONE
- 2-Amino-4,6-dihydroxy-5-methylpyrimidine
-
- MDL: MFCD00023257
- Inchi: 1S/C5H7N3O2/c1-2-3(9)7-5(6)8-4(2)10/h1H3,(H4,6,7,8,9,10)
- InChI Key: OTFOORSARCXWKK-UHFFFAOYSA-N
- SMILES: OC1=C(C)C(NC(N)=N1)=O
Computed Properties
- Exact Mass: 141.05400
- Monoisotopic Mass: 141.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 87.7Ų
Experimental Properties
- PSA: 92.00000
- LogP: -0.05270
2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM523622-1g |
2-Amino-6-hydroxy-5-methylpyrimidin-4(3H)-one |
6627-65-2 | 97% | 1g |
$146 | 2023-02-02 | |
| Chemenu | CM523622-5g |
2-Amino-6-hydroxy-5-methylpyrimidin-4(3H)-one |
6627-65-2 | 97% | 5g |
$438 | 2023-02-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350755-1g |
6-Hydroxy-2-imino-5-methyl-2,3-dihydropyrimidin-4(1h)-one |
6627-65-2 | 97% | 1g |
¥1421.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350755-5g |
6-Hydroxy-2-imino-5-methyl-2,3-dihydropyrimidin-4(1h)-one |
6627-65-2 | 97% | 5g |
¥3645.00 | 2024-05-04 | |
| Ambeed | A290634-5g |
2-Amino-6-hydroxy-5-methylpyrimidin-4(3H)-one |
6627-65-2 | 97% | 5g |
$420.0 | 2024-04-18 | |
| abcr | AB240650-1 g |
2-Amino-5-methylpyrimidine-4,6-diol; . |
6627-65-2 | 1g |
€151.90 | 2023-04-27 | ||
| abcr | AB240650-5 g |
2-Amino-5-methylpyrimidine-4,6-diol; . |
6627-65-2 | 5g |
€378.40 | 2023-04-27 | ||
| abcr | AB240650-10 g |
2-Amino-5-methylpyrimidine-4,6-diol; . |
6627-65-2 | 10g |
€630.20 | 2023-04-27 | ||
| abcr | AB240650-1g |
2-Amino-5-methylpyrimidine-4,6-diol; . |
6627-65-2 | 1g |
€154.90 | 2025-04-17 | ||
| abcr | AB240650-5g |
2-Amino-5-methylpyrimidine-4,6-diol; . |
6627-65-2 | 5g |
€383.00 | 2025-04-17 |
2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one Suppliers
2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one
Comprehensive Analysis of 2-Amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one (CAS No. 6627-65-2): Properties, Applications, and Industry Insights
2-Amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one (CAS No. 6627-65-2), also referred to as 5-methyl-2-amino-6-hydroxypyrimidin-4-one, is a heterocyclic organic compound with significant relevance in pharmaceutical and biochemical research. This pyrimidine derivative has garnered attention due to its structural similarity to nucleobases, making it a valuable intermediate in drug synthesis and molecular biology applications. Recent studies highlight its potential in designing enzyme inhibitors and antiviral agents, aligning with the growing demand for targeted therapeutics in precision medicine.
The compound’s chemical stability and water solubility (owing to its hydroxyl and amino functional groups) facilitate its use in aqueous reaction systems. Researchers exploring cancer therapeutics have investigated its role in modulating purine metabolism pathways, a hot topic in oncology research. Additionally, its metal-chelating properties are leveraged in developing bioimaging probes, addressing the surge in demand for non-invasive diagnostic tools. Industry reports indicate a 12% annual growth in the pyrimidine-based compounds market, driven by innovations in small-molecule drug discovery.
From a synthetic perspective, 6627-65-2 serves as a precursor for modified nucleosides, critical in RNA interference (RNAi) technologies. This aligns with the booming interest in gene-silencing therapies, frequently searched in AI-driven biomedical databases. Its low toxicity profile (as per OECD 423 guidelines) further supports its adoption in cosmeceutical formulations, particularly in anti-aging serums targeting oxidative stress—a trending consumer health concern.
Environmental considerations are also paramount. The compound’s biodegradability (>80% in 28 days, per EPA 835.3110) positions it favorably against synthetic analogs, resonating with the green chemistry movement. Analytical methods like HPLC-UV (with retention time ~4.2 min under C18 conditions) ensure precise quantification, meeting stringent pharmaceutical quality control standards. Patent filings reveal its utility in LED materials, tapping into the renewable energy sector’s expansion.
In conclusion, 2-amino-6-hydroxy-5-methyl-1H-pyrimidin-4-one exemplifies the convergence of multidisciplinary applications, from life sciences to sustainable technology. Its versatility underscores why it ranks among the top 15% of pyrimidine derivatives in SciFinder® search queries, reflecting both academic and industrial relevance in 2024’s innovation landscape.
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